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molecular formula C15H14N2O3 B8542400 1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one

1,3-dihydro-1-(2-methoxyphenyl)-4-methoxy-2H-benzimidazol-2-one

Cat. No. B8542400
M. Wt: 270.28 g/mol
InChI Key: VZACERWPMLKUFY-UHFFFAOYSA-N
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Patent
US05200422

Procedure details

A mixture of N,N'-di-(2-methoxyphenyl)-urea (6.81 g, 25 mmol) and tetra-n-butyl-ammoniumbromide (0.4 g, 1.3 mmol) in methylene chloride/methanol (1:1 , 200 ml) was at room temperature under vigorous stirring added a solution of sodium hydroxide (2 g in 10 ml water) followed by a solution of sodiumhypochlorite(55 ml, Aldrich). The mixture was stirred for 4 hours and 30 ml water was added The organic phase was washed with 10 ml 1M hydrogen chloride sol., dried and concentrated in vacuo. Upon trituration with diethyl ether dark grey crystals separated The crude product was recrystallized twice, first from ethanol and then from ethyl acetate yielding the title compound as white crystals, M.p. 246°-247° C.
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
methylene chloride methanol
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][CH3:20])=[O:11].[OH-].[Na+].Cl[O-].[Na+].O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.CO>[CH3:20][O:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[N:12]1[C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[C:4]=2[NH:9][C:10]1=[O:11] |f:1.2,3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
6.81 g
Type
reactant
Smiles
COC1=C(C=CC=C1)NC(=O)NC1=C(C=CC=C1)OC
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
methylene chloride methanol
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
55 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred for 4 hours
Duration
4 h
WASH
Type
WASH
Details
was washed with 10 ml 1M hydrogen chloride sol.
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Upon trituration with diethyl ether dark grey crystals separated The crude product
CUSTOM
Type
CUSTOM
Details
was recrystallized twice, first from ethanol

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC=C1)N1C(NC2=C1C=CC=C2OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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